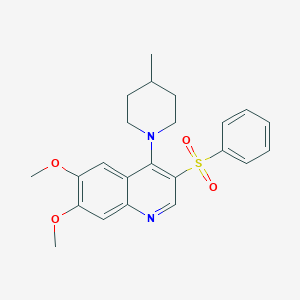

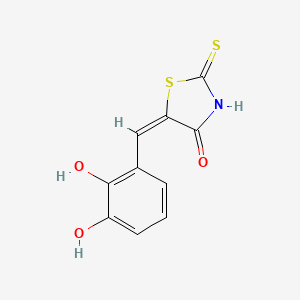

6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dimethoxy-4-(4-methylpiperidin-1-yl)-3-(phenylsulfonyl)quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as L-745,870 and belongs to the class of quinolines.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of related quinoline derivatives has been a topic of interest due to their potential medicinal and chemical properties. For instance, Mizuno et al. (2006) described efficient syntheses of metabolites of a closely related quinoline derivative, utilizing methanesulfonyl as a protective group for phenolic hydroxy in a Friedel–Crafts reaction, enabling a simpler synthetic route in high yield. This highlights a methodological advancement in synthesizing complex quinoline derivatives (M. Mizuno, M. Yamashita, Y. Sawai, K. Nakamoto, Mitsutaka Goto, 2006). Similarly, Roberts et al. (1994) demonstrated the transformation of 6,7-Dimethoxy-4-methylquinoline into marine alkaloids damirone A and B, showcasing the compound's versatility as a precursor for synthesizing biologically active molecules (D. Roberts, L. Venemalm, M. Álvarez, J. Joule, 1994).

Antitumor Activity

The potential antitumor activity of quinoline derivatives has been a significant area of research. Yamato et al. (1989) investigated fused tri- and tetracyclic quinolines for their DNA intercalative properties, KB cytotoxicity, and ability to induce topoisomerase II-dependent DNA cleavage. Some derivatives showed potent antitumor activities, indicating the promise of quinoline derivatives in cancer therapy (M. Yamato, Y. Takeuchi, K. Hashigaki, Y. Ikeda, M. Chang, K. Takeuchi, M. Matsushima, T. Tsuruo, T. Tashiro, S. Tsukagoshi, 1989).

Chemical Reactivity and Applications

Exploring the chemical reactivity and broader applications of quinoline derivatives, Son et al. (2010) synthesized the ambiphilic molecule 8-(dimesitylboryl)quinoline, which underwent rapid hydrolysis compared to other triorganoboranes. This reactivity suggests potential uses in developing new chemical reactions and materials (J. Son, Michael A. Pudenz, J. Hoefelmeyer, 2010).

properties

IUPAC Name |

3-(benzenesulfonyl)-6,7-dimethoxy-4-(4-methylpiperidin-1-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4S/c1-16-9-11-25(12-10-16)23-18-13-20(28-2)21(29-3)14-19(18)24-15-22(23)30(26,27)17-7-5-4-6-8-17/h4-8,13-16H,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALLTZNAUSFHAMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

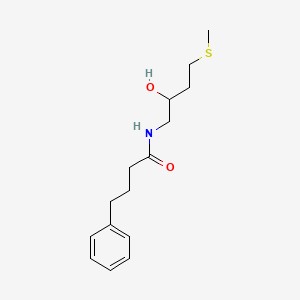

![N-[(4-chlorophenyl)methyl]-N',N'-diethylpropane-1,3-diamine](/img/structure/B2439579.png)

![[(E)-{[4-(2-methylpropyl)phenyl]methylidene}amino]thiourea](/img/structure/B2439583.png)

![2-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2439587.png)

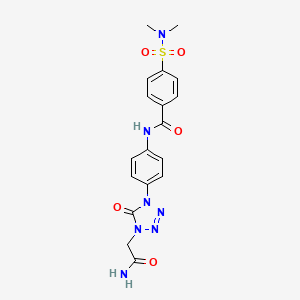

![1-(5-chloro-2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439591.png)

![3,4-dimethoxy-N-[2-(3-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2439592.png)

![diethyl 2-(4-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2439596.png)

![9,9-Dimethyl-5,6,7,8-tetrahydrobenzo[7]annulen-6-amine](/img/structure/B2439598.png)

![N-[4-cyano-5-(4-fluoro-3-methylanilino)-1H-pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B2439599.png)